Celecoxib is derived from the sulfonamide class of compounds and is chemically known as 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide. It was first approved by the U.S. Food and Drug Administration in 1998 for the treatment of osteoarthritis, rheumatoid arthritis, and acute pain. Its mechanism of action involves the inhibition of the COX-2 enzyme, which plays a significant role in the inflammatory process.
Celecoxib can be synthesized through various methods, including continuous flow synthesis and ionic liquid-assisted synthesis:
The molecular structure of Celecoxib consists of a pyrazole ring substituted with a trifluoromethyl group and a benzenesulfonamide moiety. The structural formula can be represented as follows:
Key features include:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) confirm the structure of Celecoxib .
Celecoxib undergoes several chemical reactions during its synthesis:
Celecoxib exerts its therapeutic effects primarily through selective inhibition of the COX-2 enzyme. This enzyme catalyzes the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2:
This selectivity contributes to a lower incidence of gastrointestinal side effects compared to non-selective NSAIDs .
Celecoxib exhibits specific physical and chemical properties:
These properties influence its formulation and delivery methods in pharmaceutical applications .
Celecoxib is widely used in clinical settings for:
Research continues into new formulations, including nanoparticles for targeted delivery systems aimed at enhancing bioavailability and therapeutic efficacy while minimizing side effects .
The discovery of cyclooxygenase-2 (Cyclooxygenase-2) as a distinct inducible isoform in 1988 revolutionized nonsteroidal anti-inflammatory drug (NSAID) development [4]. Prior to this, NSAIDs nonselectively inhibited both Cyclooxygenase-1 (constitutively expressed for physiological functions) and Cyclooxygenase-2 (induced during inflammation). This nonselectivity caused significant gastrointestinal toxicity. The hypothesis that selective Cyclooxygenase-2 inhibition could alleviate inflammation without disrupting gastroprotective prostaglandins drove intensive research throughout the 1990s [7] [10].
Celecoxib emerged from systematic structure-activity relationship studies targeting the Cyclooxygenase-2 active site. Pharmacia (later Pfizer) patented it in 1993, and it received United States Food and Drug Administration approval in 1999 as the first highly selective Cyclooxygenase-2 inhibitor for osteoarthritis and rheumatoid arthritis [3] [4]. Its development marked a therapeutic milestone, demonstrating comparable efficacy to traditional NSAIDs with significantly reduced endoscopic ulcer incidence (4% vs. 15% for diclofenac at 24 weeks) [10]. Other Cyclooxygenase-2 inhibitors like rofecoxib and valdecoxib followed but were withdrawn due to cardiovascular safety concerns, leaving celecoxib as the primary Cyclooxygenase-2 selective inhibitor available in the United States market [1] [4].
Table 1: Key Milestones in Cyclooxygenase-2 Inhibitor Development
Year | Event | Significance |
---|---|---|
1988 | Cyclooxygenase-2 enzyme discovered by Daniel Simmons | Identified inducible isoform separate from constitutive Cyclooxygenase-1 |
1991 | Mouse Cyclooxygenase-2 gene cloned | Enabled molecular characterization of Cyclooxygenase-2 |
1993 | Celecoxib patented | First diaryl-substituted pyrazole Cyclooxygenase-2 inhibitor designed |
1999 | Celecoxib approved by United States Food and Drug Administration | Marketed for osteoarthritis and rheumatoid arthritis; first selective Cyclooxygenase-2 inhibitor |
2004 | Rofecoxib withdrawn | Highlighted cardiovascular risks associated with some Cyclooxygenase-2 inhibitors |
Celecoxib (chemical name: 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide) belongs to the 1,5-diarylpyrazole class [3] [5] [9]. Its molecular formula is C₁₇H₁₄F₃N₃O₂S, with a molecular weight of 381.37 g/mol [3]. The structure comprises:
Unlike sulfonamide antibiotics, celecoxib lacks the aromatic amine at the N4 position, which explains the lack of cross-reactivity in many patients with sulfonamide antimicrobial allergies [2]. Modifications at the pyrazole position 4 (e.g., cyano, carboxylate, hydroxymethyl groups) were explored to optimize activity, but the sulfonamide derivative (celecoxib) demonstrated superior Cyclooxygenase-2 inhibition and pharmacokinetic properties [5] [9]. Docking studies confirm its binding mode involves specific van der Waals contacts and hydrogen bonds within the larger Cyclooxygenase-2 active site, while steric hindrance prevents efficient binding to Cyclooxygenase-1 [9].
Table 2: Key Functional Groups in Celecoxib and Their Roles in Cyclooxygenase-2 Selectivity
Structural Element | Location | Role in Cyclooxygenase-2 Selectivity |
---|---|---|
Sulfonamide (SO₂NH₂) | Para on phenyl ring | H-bonds with Arg513, His90, and Gln192 in Cyclooxygenase-2; too bulky for Cyclooxygenase-1 hydrophilic pocket |
Trifluoromethyl (CF₃) | Position 3 of pyrazole | Fills hydrophobic pocket near Val523 in Cyclooxygenase-2; steric clash with Cyclooxygenase-1 |
Methylphenyl (4-CH₃-C₆H₄) | Position 5 of pyrazole | Occupies secondary hydrophobic pocket in Cyclooxygenase-2 (not present in Cyclooxygenase-1) |
Pyrazole ring | Core structure | Scaffold for optimal spatial orientation of substituents |
Celecoxib is pharmacologically classified as a selective Cyclooxygenase-2 inhibitor within the broader NSAID class. Its mechanism centers on reversible, competitive inhibition of Cyclooxygenase-2, thereby suppressing the conversion of arachidonic acid to pro-inflammatory prostaglandins (Prostaglandin E₂, Prostaglandin I₂) and thromboxanes at sites of inflammation [1] [7] [10].
Withdrawn Cyclooxygenase-2 inhibitors (e.g., rofecoxib): Had >300-fold Cyclooxygenase-2 selectivity [4] [7].
Therapeutic Consequences of Selectivity:
Celecoxib’s classification distinguishes it from nonselective NSAIDs and aligns it with a targeted approach to inflammation management. Its pharmacological profile underpins its use in conditions driven by Cyclooxygenase-2 overexpression, such as rheumatoid arthritis, osteoarthritis, and familial adenomatous polyposis (where it reduces polyp formation) [3] [8] [10]. Ongoing research explores potential applications in oncology and neuropsychiatry via Cyclooxygenase-2-independent mechanisms, such as cadherin-11 binding or modulation of nuclear factor-kappa B signaling [4] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7